O-Desmethyl Diltiazem
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl Diltiazem involves the O-demethylation of Diltiazem. This reaction is typically catalyzed by the enzyme cytochrome P450 2D6 . The reaction conditions include the presence of the enzyme and appropriate cofactors under physiological conditions.
Industrial Production Methods: Industrial production of this compound is not commonly reported, as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using chemical methods involving demethylation agents under controlled laboratory conditions .
Chemical Reactions Analysis
Types of Reactions: O-Desmethyl Diltiazem undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives depending on the reagents used .
Scientific Research Applications
O-Desmethyl Diltiazem has several applications in scientific research:
Mechanism of Action
O-Desmethyl Diltiazem exerts its effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization . This inhibition leads to the relaxation of blood vessels, reducing blood pressure and alleviating angina . The primary molecular target is the L-type calcium channel, and the pathway involves the modulation of intracellular calcium levels .
Comparison with Similar Compounds
Diltiazem: The parent compound, used widely in clinical settings.
Desacetyl Diltiazem: Another metabolite of Diltiazem with similar pharmacological properties.
N-Desmethyl Diltiazem: A metabolite formed through N-demethylation.
Uniqueness: O-Desmethyl Diltiazem is unique due to its specific formation pathway and its role in the pharmacokinetics of Diltiazem. It provides insights into the metabolic processes and helps in understanding the overall efficacy and safety profile of Diltiazem .
Properties
Molecular Formula |
C21H25ClN2O4S |
---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
[5-[2-(dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |
InChI |
InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(25)11-9-15)28-18-7-5-4-6-17(18)23(21(19)26)13-12-22(2)3;/h4-11,19-20,25H,12-13H2,1-3H3;1H |
InChI Key |
ZNPGBHQQNJBDCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)O.Cl |
Origin of Product |
United States |
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